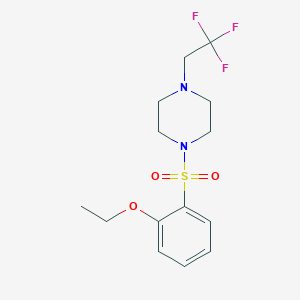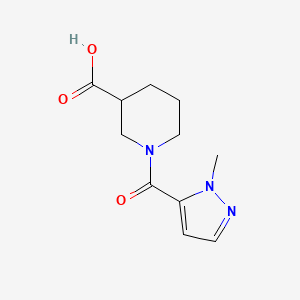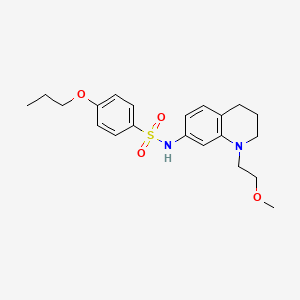![molecular formula C19H16N4O5S B2470491 Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate CAS No. 1251699-01-0](/img/structure/B2470491.png)
Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazolo[4,3-a]pyridine group could potentially be formed through a cyclization reaction involving a pyridine derivative and a 1,2,4-triazole . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolo[4,3-a]pyridine group, for instance, is a fused ring system that contains three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the ester group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Applications : Researchers have synthesized derivatives of 1,2,4-triazole compounds, demonstrating antimicrobial activities against various microorganisms. The synthesis of these compounds involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that show good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Applications : A class of [1,2,4]triazolo[1,5-a]pyrimidines has been synthesized, showing a unique mechanism of tubulin inhibition and potential anticancer properties. These compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel mechanism of action. Selected compounds exhibited significant inhibition of tumor growth in various mouse xenograft models (Zhang et al., 2007).
Synthetic Methodologies : Advanced synthetic methodologies have been developed for creating derivatives of triazolo[1,5-a]pyridines and related heterocycles. These methods allow for the efficient production of compounds with potential applications in medicinal chemistry and drug discovery. For instance, the intramolecular oxidative N-N bond formation strategy facilitates the construction of biologically important heterocycles, showcasing a novel approach to synthesizing complex structures (Zheng et al., 2014).
Supramolecular Chemistry : Novel pyrimidine derivatives have been investigated as ligands for co-crystallization, leading to hydrogen-bonded supramolecular assemblies. These compounds, including pyrimidine derivatives with crown-containing modules, demonstrate the potential for creating complex molecular architectures through hydrogen bonding and other non-covalent interactions (Fonari et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s known that the triazole moiety plays a significant role in combating fungal infections . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, the replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring markedly increased ALK5 inhibitory activity, kinase selectivity, and oral bioavailability .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit parasitic growth . Additionally, the compound with most potential, 22i, exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines with IC 50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM and 2.85 ± 0.74 μM, respectively, and it also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .
Pharmacokinetics
The replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-f substituent in the phenyl ring markedly increased oral bioavailability .
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that the synthesis of similar compounds can be achieved under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .
properties
IUPAC Name |
methyl 5-[[N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-27-19(24)17-9-7-15(28-17)11-23(14-5-3-2-4-6-14)29(25,26)16-8-10-18-21-20-13-22(18)12-16/h2-10,12-13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEICTYDMQKARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-Formyl-3-phenylpyrazol-1-yl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B2470408.png)

![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2470411.png)

![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)
![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)



![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)
![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)


![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)